2-bromo-3-fluoro-N-methylanilinehydrochloride 2-bromo-3-fluoro-N-methylanilinehydrochloride
Brand Name: Vulcanchem
CAS No.: 2792186-17-3
VCID: VC18204411
InChI: InChI=1S/C7H7BrFN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H
SMILES:
Molecular Formula: C7H8BrClFN
Molecular Weight: 240.50 g/mol

2-bromo-3-fluoro-N-methylanilinehydrochloride

CAS No.: 2792186-17-3

Cat. No.: VC18204411

Molecular Formula: C7H8BrClFN

Molecular Weight: 240.50 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-3-fluoro-N-methylanilinehydrochloride - 2792186-17-3

Specification

CAS No. 2792186-17-3
Molecular Formula C7H8BrClFN
Molecular Weight 240.50 g/mol
IUPAC Name 2-bromo-3-fluoro-N-methylaniline;hydrochloride
Standard InChI InChI=1S/C7H7BrFN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H
Standard InChI Key ABQOIDFDRDXGDG-UHFFFAOYSA-N
Canonical SMILES CNC1=C(C(=CC=C1)F)Br.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Bromo-3-fluoro-N-methylaniline hydrochloride belongs to the class of substituted anilines, where strategic halogenation and N-methylation optimize its electronic and steric profiles. Key physicochemical properties include:

PropertyValue
Molecular FormulaC7H8BrClFN\text{C}_7\text{H}_8\text{BrClFN}
Molecular Weight240.50 g/mol
IUPAC Name2-Bromo-3-fluoro-N-methylaniline hydrochloride
Canonical SMILESCNC1=C(C(=CC=C1)F)Br.Cl
InChI KeyPNBPMCGVECDILL-UHFFFAOYSA-N

The hydrochloride salt form significantly improves aqueous solubility compared to the free base, facilitating its use in biological assays and synthetic reactions.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and substituents. For the free base (2-bromo-3-fluoro-N-methylaniline), 1H^1\text{H} NMR (400 MHz, CDCl3_3) exhibits peaks at δ 9.61 (s, 1H, NH), 7.68 (d, J = 2.3 Hz, 1H), and 2.41 (s, 3H, N-CH3_3), confirming the substitution pattern. The hydrochloride form typically shows downfield shifts for the amine proton due to protonation.

Synthesis and Industrial Production

Halogenation and N-Methylation

Synthesis begins with N-methylaniline, subjected to sequential electrophilic halogenation. Bromination at the 2-position employs Br2_2 with FeBr3_3 as a catalyst, while fluorination at the 3-position utilizes Selectfluor® under controlled conditions (20–25°C). N-Methylation is achieved via methyl iodide or dimethyl sulfate in tetrahydrofuran (THF) at 60°C, yielding the free base with ~80% efficiency .

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in ethanol, precipitating the hydrochloride salt. Recrystallization in ethanol-water (1:3) enhances purity (>98%). Industrial-scale production optimizes reaction parameters to minimize byproducts like quaternary ammonium salts.

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound serves as a pivotal intermediate in Suzuki-Miyaura and Buchwald-Hartwig couplings. Palladium catalysts (e.g., Pd(PPh3_3)4_4) mediate aryl-aryl bond formation, enabling access to biaryl structures prevalent in pharmaceuticals . For example, coupling with pyrazine boronic acids yields carboxamide derivatives with demonstrated antibacterial activity .

Substitution Reactions

Electrophilic aromatic substitution and nucleophilic displacement reactions exploit the bromine atom’s lability. Reactions with amines or alkoxides under basic conditions generate diversely functionalized anilines, while acid-catalyzed processes favor ring halogenation.

CompoundMIC (mg/mL)MBC (mg/mL)Enzyme IC50_{50} (µM)
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide6.2512.51.469 ± 0.02

Toxicity Profile

Acute toxicity studies in model organisms indicate dose-dependent respiratory effects at concentrations >50 mg/kg, necessitating careful handling in laboratory settings.

Hydrochloride Salt: Advantages and Applications

Enhanced Solubility

The hydrochloride form increases water solubility by >10-fold compared to the free base, critical for formulating injectable drugs and aqueous reaction conditions.

Future Directions and Research Gaps

Despite its synthetic versatility, in vivo pharmacological data for 2-bromo-3-fluoro-N-methylaniline hydrochloride are lacking. Priority research areas include:

  • Mechanistic Studies: Elucidating its metabolism and off-target effects.

  • Therapeutic Development: Screening against neglected tropical disease targets.

  • Materials Science: Exploring its role in organic semiconductors or metal-organic frameworks.

Collaborative efforts between academic and industrial laboratories will accelerate the translation of this compound into practical applications.

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